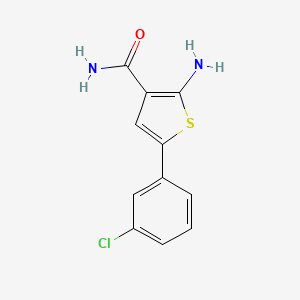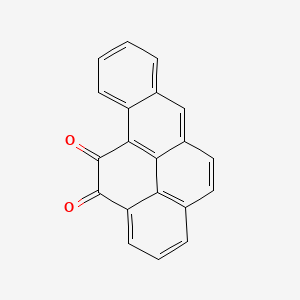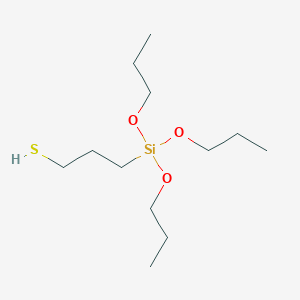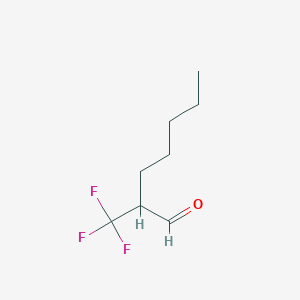![molecular formula C20H21BN2O B14601891 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate CAS No. 60632-72-6](/img/structure/B14601891.png)
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is an organic compound that features a pyridine ring, an amino group, and a borinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate typically involves multiple steps. One common route starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents.
Substitution: Trimethylsilyl cyanide is often employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amines, and various substituted derivatives depending on the specific reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Wirkmechanismus
The mechanism by which 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fibrosis by reducing collagen production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: This compound has a similar structure but lacks the borinate moiety.
3-[(Pyridin-2-yl)amino]propan-1-ol: Another similar compound with an amino group and a hydroxyl group.
2-(Pyridin-2-yl)isopropyl amine: A tertiary amine with a pyridine ring.
Uniqueness
2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is unique due to the presence of the borinate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60632-72-6 |
|---|---|
Molekularformel |
C20H21BN2O |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
N-(2-diphenylboranyloxypropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H21BN2O/c1-20(2,23-19-15-9-10-16-22-19)24-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3,(H,22,23) |
InChI-Schlüssel |
AOBGFKDGKKCQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)(C)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)


![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)



![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)
